Bis(tripropyltin) oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
tripropyl(tripropylstannyloxy)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C3H7.O.2Sn/c6*1-3-2;;;/h6*1,3H2,2H3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWGKMVDRPKMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn](CCC)(CCC)O[Sn](CCC)(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42OSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061437 | |
| Record name | Bis(tripropyltin) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-29-4 | |
| Record name | Bis(tripropyltin) oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(tripropyltin) oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(tripropyltin) oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Distannoxane, 1,1,1,3,3,3-hexapropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(tripropyltin) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(tripropyltin) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(TRIPROPYLTIN) OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0023W2809K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Bis Tripropyltin Oxide
Alkylation-Based Synthetic Routes
Alkylation of tin tetrachloride (SnCl₄) is a common starting point for the synthesis of tripropyltin (B15187550) compounds. nih.gov These methods involve the reaction of SnCl₄ with an organometallic reagent that transfers propyl groups to the tin atom.
Grignard Reagent Approaches for Tripropyltin Precursors
The Grignard reaction is a versatile and widely used method for forming carbon-tin bonds. wikipedia.orgrdd.edu.iq It involves the reaction of a Grignard reagent, in this case, propylmagnesium halide (CH₃CH₂CH₂MgX, where X is a halogen), with tin tetrachloride. wikipedia.orgchemguide.co.uk The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. wikipedia.orglibretexts.org
This reaction produces tetrapropyltin, which can then be converted to tripropyltin halides through a redistribution reaction with tin tetrachloride. wikipedia.org The stoichiometry of the reactants controls the product distribution. wikipedia.org For instance, reacting tetrapropyltin with SnCl₄ in a 3:1 molar ratio yields tripropyltin chloride. wikipedia.org
Table 1: Grignard Reagent Synthesis of Tetrapropyltin
| Reactants | Solvent | Product | Yield | Reference |
|---|
Note: The yield is for the analogous synthesis of tetra-n-butyltin, suggesting a high efficiency for this method.
Wurtz Reaction Pathways in Organotin Synthesis
The Wurtz reaction, or a Wurtz-like coupling, provides an alternative route to tetraorganotin compounds. rdd.edu.iqchemeurope.com This method involves the reaction of an alkyl halide (propyl chloride or bromide) with sodium metal in the presence of tin tetrachloride. rdd.edu.iqrjpbcs.com The reaction is typically carried out by adding a mixture of the propyl halide and stannic chloride to a boiling solution of sodium. rdd.edu.iq
The general stoichiometry for this reaction is: SnCl₄ + 4 RCl + 8 Na → R₄Sn + 8 NaCl rjpbcs.com
Similar to the Grignard route, the initial product is the tetraalkyltin compound, which then requires a subsequent redistribution reaction with SnCl₄ to obtain the desired tripropyltin halide. nih.gov
Aluminum Alkyl Strategies for Tripropyltin Species
The use of aluminum alkyls, such as tripropylaluminum (B86217) ((CH₃CH₂CH₂)₃Al), presents another effective method for alkylating tin tetrachloride. chemeurope.comrjpbcs.com This approach can allow for the full alkyl substitution of stannic chloride. nih.gov The reaction is often carried out in the absence of a solvent, though a complexing agent like an ether may be added to improve efficiency. rjpbcs.com
The reaction is as follows: 4 (CH₃CH₂CH₂)₃Al + 3 SnCl₄ → 3 (CH₃CH₂CH₂)₄Sn + 4 AlCl₃
A key advantage of this method is the ability to control the degree of alkylation. By carefully managing the stoichiometry, it is possible to favor the formation of tripropyltin compounds directly. chimia.ch
Direct Synthesis and Halide Hydrolysis
An alternative to the multi-step alkylation and redistribution processes is the direct synthesis of tripropyltin halides, which are then hydrolyzed to form bis(tripropyltin) oxide.
Direct Reaction of Tin with Propyl Halides
This method involves the direct reaction of metallic tin with a propyl halide. nih.gov For instance, reacting tin with n-propyl chloride at elevated temperatures (140-145°C) and pressure in an autoclave can yield a mixture of tripropyltin chloride and tetrapropyltin. google.com One specific example using a monosodium tin alloy with n-propyl chloride resulted in a product mixture containing 67.5% tripropyltin chloride. google.com
Catalysts can also be employed to facilitate this direct reaction. For example, the reaction of 3-halopropenes with tin(II) halides can be catalyzed by platinum and palladium complexes to form mono-allyltin trihalides. uu.nl While this specific example is for an allyl group, it demonstrates the principle of catalyzed direct synthesis.
Table 2: Direct Synthesis of Propyltin Compounds
| Reactants | Conditions | Products | Reference |
|---|
Alkali Hydrolysis of Tripropyltin Halides
The final step in the synthesis of this compound is the hydrolysis of a tripropyltin halide, such as tripropyltin chloride. nih.govgelest.com This is typically achieved by reacting the tripropyltin halide with an alkali hydroxide (B78521), like sodium hydroxide (NaOH). rjpbcs.comgelest.com The initial product of this reaction is tripropyltin hydroxide, which then readily dehydrates to form this compound. wikipedia.org
The reaction sequence is as follows:
2 (CH₃CH₂CH₂)₃SnCl + 2 NaOH → 2 (CH₃CH₂CH₂)₃SnOH + 2 NaCl gelest.com
2 (CH₃CH₂CH₂)₃SnOH ⇌ [(CH₃CH₂CH₂)₃Sn]₂O + H₂O wikipedia.org
This hydrolysis is an equilibrium reaction that can be driven to completion by removing the water, often through azeotropic distillation. gelest.com The resulting this compound is a liquid that is soluble in organic solvents. gelest.com
Environmental Transformation and Degradation Pathways of Bis Tripropyltin Oxide
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For bis(tripropyltin) oxide, the primary abiotic pathways are hydrolysis and photodegradation. nih.gov While these mechanisms contribute to the compound's environmental breakdown, their rates can be influenced by various environmental factors.
The hydrolytic cleavage of the carbon-tin bond in organotin compounds like this compound is generally a slow process under typical environmental conditions. nih.gov Studies on the closely related compound, bis(tributyltin) oxide (TBTO), have shown that it is stable to hydrolysis at pH values ranging from 2.9 to 10.3 over extended periods in the absence of light. nih.gov One study found that in seawater, with a concentration of 0.5 ppm of TBTO, 95.5% of the compound remained after 35 days in the dark, indicating minimal hydrolytic degradation. nih.gov Another study observed that 50% of TBTO degraded in seawater over the first 15 days, but the rate slowed significantly thereafter, with complete degradation taking up to 60 days. nih.gov Although hydrolysis can occur under extreme pH conditions, it is not considered a major degradation pathway in most natural aquatic environments. who.intinchem.org The process involves the coordination of the tin atom to water, which activates the compound for nucleophilic attack, leading to the cleavage of the ester linkage. acsgcipr.org
Photodegradation, the breakdown of molecules by light, is a more significant abiotic pathway for the environmental degradation of trialkyltin compounds. tandfonline.comnih.gov This process primarily occurs in the surface layers of water bodies where sunlight can penetrate.
Exposure to ultraviolet (UV) radiation from sunlight can induce the photolytic cleavage of the carbon-tin bond. nih.govtandfonline.com Laboratory studies on tributyltin (TBT) species have demonstrated this effect. For instance, when irradiated with UV light at a wavelength of 300 nm, the half-life of TBT was found to be 1.1 days. nih.gov However, at 350 nm, the half-life was significantly longer, at over 18 days. nih.gov Under natural sunlight conditions, the photolysis of the tributyltin cation in both distilled and harbor water was found to be limited, with a calculated half-life exceeding 89 days. nih.govnih.gov This suggests that while UV radiation can degrade these compounds, the rate is highly dependent on the light's wavelength and intensity.
| Compound | Condition | Half-Life | Reference |
|---|---|---|---|
| Tributyltin (from TBTO or tributyltin chloride) | UV light at 300 nm | 1.1 days | nih.gov |
| Tributyltin (from TBTO or tributyltin chloride) | UV light at 350 nm | >18 days | nih.gov |
| Tributyltin cation | Natural sunlight (in distilled or harbor water) | >89 days | nih.govnih.gov |
The rate of photodegradation can be significantly accelerated by the presence of photosensitizing substances in the environment. nih.govnih.gov These are molecules that absorb light energy and transfer it to the organotin compound, promoting its breakdown. A laboratory study demonstrated that while the half-life of 0.22 ppm TBTO in seawater under UV irradiation was 18.5 days, the addition of acetone, a known photosensitizer, reduced the half-life to just 3.5 days. nih.gov Naturally occurring substances in water, such as humic acids or certain algae, can also act as photosensitizers, potentially increasing the rate of photodegradation in the environment. researchgate.net
Photodegradation Processes
Biotic Degradation Mechanisms
Biotic degradation, involving living organisms, is a crucial pathway for the breakdown of this compound in the environment, particularly in locations where light penetration is limited, such as in soils and sediments. tandfonline.com
Microorganisms, including bacteria and fungi, play a significant role in the degradation of trialkyltin compounds. nih.govdtic.mil The process is a progressive, oxidative dealkylation, where the propyl groups are sequentially cleaved from the tin atom. canada.cawho.int This biotransformation pathway for a tripropyltin (B15187550) compound would be as follows:
Step 1: this compound is degraded to dipropyltin compounds.
Step 2: Dipropyltin compounds are further degraded to monopropyltin compounds.
Step 3: Monopropyltin is ultimately mineralized to non-toxic inorganic tin. canada.cainchem.org
Studies on tributyltin have shown that dibutyltin (B87310) derivatives are more readily degraded than their parent compound, while the mineralization of monobutyltin (B1198712) is a slower process. who.int The half-life for the biodegradation of TBTO in water and water-sediment mixtures can range from 6 days to 35 weeks. pic.int In soil, the biodegradation half-life has been reported to be between 15 and 20 weeks. pic.int The rate of this microbial degradation is dependent on various factors, including the concentration of the organotin compound, temperature, pH, and the specific microbial communities present. who.intresearchgate.net Some studies have indicated that anaerobic degradation (in the absence of oxygen) can occur, though there is some disagreement on its rate compared to aerobic degradation. who.int Wood-rotting fungi have also been shown to be capable of degrading TBTO in pure cultures. nih.gov
| Compound | Environment | Half-Life | Reference |
|---|---|---|---|
| Bis(tributyltin) oxide | Water and water-sediment mixtures | 6 days - 35 weeks | pic.int |
| Bis(tributyltin) oxide | Soil | 15 - 20 weeks | pic.int |
| Triphenyltin (B1233371) (Radiolabeled) | Soil | 140 days (mineralization to CO2) | nih.gov |
Debutylation Mechanisms and Metabolite Formation
The primary degradation pathway for tri-substituted organotins like this compound in the environment is the sequential removal of the alkyl groups attached to the tin atom. nih.govwaterquality.gov.au This process, known as dealkylation or, in this case, depropylation, significantly reduces the toxicity of the compound. nih.gov
Degradation proceeds through a successive debutylation (or depropylation) pathway, leading to the formation of dipropyltin and subsequently monopropyltin species. who.intnih.gov The breakdown from the initial tri-substituted form (tripropyltin) to di- and mono-substituted forms is a critical detoxification step, as the resulting metabolites are less harmful. nih.gov Studies on tributyltin (TBT) show that it degrades to dibutyltin (DBT) and then to monobutyltin (MBT). nih.govwaterquality.gov.au In one marine mesocosm study, it was observed that about two-thirds of the TBT degraded first to DBT and then to MBT, while the remaining third appeared to degrade directly to MBT. nih.gov This stepwise cleavage of the carbon-tin bond is the fundamental mechanism of both biotic and abiotic degradation. who.int
Table 2: Degradation Pathway of Tripropyltin
| Step | Parent Compound | Metabolite | Toxicity Comparison | Reference |
| 1 | Tripropyltin | Dipropyltin | Less toxic than tripropyltin. | nih.gov |
| 2 | Dipropyltin | Monopropyltin | Less toxic than dipropyltin. | nih.gov |
| 3 | Monopropyltin | Inorganic Tin | Considered mineralized. | waterquality.gov.au |
Mineralization is the complete breakdown of an organic compound to its inorganic constituents. In the case of organotins, this means the conversion to inorganic tin. waterquality.gov.au Following the formation of monopropyltin from dipropyltin, the final step is the mineralization of the monopropyltin compound. However, this final stage of degradation is reported to be a slow process. who.int Evidence from environmental studies on the analogous monobutyltin suggests that it can be persistent. For example, in a marine mesocosm experiment, there was no evidence of monobutyltin degradation in the water column over the course of the study. nih.gov The slow rate of mineralization of monoalkyltin species indicates that while the initial depropylation steps effectively reduce toxicity, the complete removal of the organotin structure from the environment can be a lengthy process.
Environmental Partitioning and Fate Dynamics
The behavior and ultimate fate of this compound in the environment are heavily influenced by its physical and chemical properties, which govern how it moves between water, soil, sediment, and air.
Adsorption to Particulate Matter and Sediments
Due to its low water solubility and lipophilic (fat-loving) nature, this compound has a strong tendency to adsorb to particulate matter and sediments in aquatic environments. who.int This process, known as partitioning, effectively removes the compound from the water column and concentrates it in the sediment layer. who.intwaterquality.gov.au It is estimated that between 10% and 95% of tributyltin compounds introduced into water will adsorb onto particulate matter. who.int Once adsorbed, the subsequent disappearance of the compound is primarily due to degradation rather than desorption back into the water. who.int
The extent of adsorption is influenced by several environmental factors. who.int Sediments with a higher proportion of fine particles (silt and clay) and expandable minerals show a greater capacity to adsorb these compounds. vliz.be The process is reversible, meaning that contaminated sediments can act as a long-term source of pollution by releasing the compound back into the water column, particularly if the sediment is disturbed. researchgate.net
Table 3: Factors Influencing Adsorption of Tripropyltin to Sediments
| Factor | Influence on Adsorption | Reference |
| Salinity | Affects the chemical speciation and solubility of the compound. | who.int |
| Particle Size & Nature | Higher adsorption to smaller particles (silt/clay) and certain mineral types. | who.intvliz.be |
| Suspended Matter Amount | Higher concentrations of suspended solids provide more surfaces for adsorption. | who.int |
| Temperature | Can influence the equilibrium of adsorption/desorption. | who.int |
| Dissolved Organic Matter | Can compete for binding sites or form complexes, affecting partitioning. | who.int |
Influence of Environmental Factors on Adsorption
The environmental fate of this compound is significantly governed by its tendency to adsorb onto particulate matter and sediment. This process is not static but is influenced by a variety of physicochemical parameters of the aquatic system. Key factors controlling the extent of adsorption include the pH and salinity of the water, and the composition of the sediment, particularly its organic carbon content.
The adsorption of organotin compounds like tributyltin (TBT), a close analogue of tripropyltin, is strongly dependent on the properties of the sediment or suspended particles. researchgate.net The degree of adsorption is influenced by water salinity, the type and size of suspended particles, temperature, and the quantity of dissolved organic matter. who.int Research indicates that between 10% and 95% of bis(tributyltin) oxide (TBTO) introduced into an aquatic environment is likely to adsorb onto particulate matter. who.int
pH: The pH of the surrounding water plays a crucial role in the adsorption process. Studies on the related compound tributyltin show that the maximum adsorption capacity is typically observed in the pH range of 6 to 7. researchgate.net The speciation of the organotin compound, which is pH-dependent, directly affects its interaction with sediment surfaces.
Salinity: Salinity has a marked effect on the adsorption of these compounds. The strongest adsorption for TBT has been observed in freshwater conditions (salinity of 0), with a significant decrease in adsorption as salinity increases. researchgate.net This is because changes in salinity can alter the solubility of the compound and the ionic strength of the solution, which in turn affects its partitioning behavior between water and sediment. researchgate.net
Sediment Composition: The characteristics of the sediment, such as total organic carbon (TOC) content and the type of clay minerals present (e.g., illite, kaolinite, montmorillonite), are critical determinants of adsorption. researchgate.net Organic carbon, in particular, influences not only the adsorption but also the degradation efficiency, leading to higher persistence of these compounds in sediments rich in organic matter. researchgate.net The adsorption mechanism is a complex interplay between the properties of the clay minerals and the aquatic chemistry of the organotin compound. researchgate.net
The following table summarizes the adsorption coefficients (Kd) for tributyltin, illustrating the influence of sediment properties.
Table 1: Adsorption Coefficients (Kd) of Tributyltin on Various Sediments Data based on research on the closely related compound, tributyltin.
| Sediment Type/Location | Total Organic Carbon (TOC) (%) | Adsorption Coefficient (Kd) | Reference |
|---|---|---|---|
| Clay-Rich Sediment (Marine pH ~8) | Variable | 29 - 70 | researchgate.net |
| General Particulate Matter | Not Specified | 110 - 55,000 | inchem.org |
Speciation and Formation of Tripropyltin Cations in Aqueous Systems
In aqueous environments, this compound undergoes hydrolysis to form the corresponding tripropyltin hydroxide (B78521), which then exists in a pH-dependent equilibrium with the hydrated tripropyltin cation. who.intsfei.org The speciation of the compound is critical as it dictates its bioavailability, partitioning behavior, and toxicity.
At lower pH values, the cationic species, tripropyltin (TPrT⁺), predominates. sfei.org This cation likely exists as a trigonal bipyramidal structure with water molecules in the axial positions. sfei.org As the pH increases, the tripropyltin cation deprotonates to form the neutral tripropyltin hydroxide (TPrTOH). sfei.org
The equilibrium between these species can be represented as: (Pr₃Sn)₂O + H₂O ⇌ 2 Pr₃SnOH Pr₃SnOH + H₃O⁺ ⇌ [Pr₃Sn(H₂O)₂]⁺ + H₂O
Studies on analogous compounds like tributyltin (TBT) and triphenyltin (TPT) have determined acidity constants (pKa) for this equilibrium. For TBT, the pKa is 6.25, and for TPT, it is 5.20. sfei.orgacs.org These values indicate that in typical environmental pH ranges (6-8), a significant fraction of the compound will exist as the neutral hydroxide species.
The presence of various anions in the water, such as chloride, nitrate, and phosphate, can lead to the formation of different tripropyltin complexes, further influencing its speciation. sfei.org For instance, in saline environments, the formation of tripropyltin chloride would be a relevant process. The formation of these complexes can affect the compound's hydrophobicity and partitioning behavior. sfei.org
Table 2: Aqueous Speciation of Triorganotins Data based on principles from studies on related tributyltin and triphenyltin compounds.
| Condition | Predominant Species | Chemical Formula | Reference |
|---|---|---|---|
| Low pH | Tripropyltin Cation | TPrT⁺ | sfei.org |
| Neutral to High pH | Tripropyltin Hydroxide | TPrTOH | sfei.org |
| Saline Water | Tripropyltin Chloride (complex) | TPrTCl | sfei.org |
Comparative Analysis of Anaerobic vs. Aerobic Degradation Kinetics
The persistence of this compound in the environment is determined by its degradation rate, which varies significantly depending on the presence or absence of oxygen. Degradation proceeds through the sequential splitting of the carbon-tin bonds, a process known as dealkylation, to form dipropyltin, monopropyltin, and ultimately inorganic tin. nih.gov This degradation can be mediated by both biological and physical processes, with microbial action being a primary driver. nih.gov
Research consistently shows that biotic degradation occurs more rapidly under aerobic conditions compared to anaerobic conditions. researchgate.net However, the reported half-lives can vary substantially between studies, reflecting differences in experimental conditions, microbial populations, and the specific matrix (e.g., water, soil, sediment).
One study examining bis(tributyltin) oxide (TBTO) found that microflora from activated sludge and soil were able to partially degrade the compound, with a half-life of 70 days under aerobic conditions and 200 days under anaerobic conditions. nih.gov Conversely, another laboratory study using a mixed bacterial culture from activated sludge reported much faster degradation, with half-lives of 5 days under aerobic conditions and 3 days under anaerobic conditions for TBTO. nih.gov Yet another report cited a half-life for TBT of five months under aerobic conditions and 1.5 months under anaerobic conditions. epa.gov
This variability highlights that while aerobic degradation is often faster, specific environmental factors and microbial consortia can lead to rapid anaerobic degradation as well. nih.govepa.gov The presence of a suitable secondary carbon source is often necessary for microbial degradation to occur. epa.gov
Table 3: Comparative Degradation Half-Lives of Tributyltin (TBT) Compounds Data from studies on the closely related compound, bis(tributyltin) oxide (TBTO) or tributyltin (TBT).
| Study Conditions | Aerobic Half-Life | Anaerobic Half-Life | Reference |
|---|---|---|---|
| Microflora from activated sludge and soil | 70 days | 200 days | nih.gov |
| Mixed bacterial culture from activated sludge | 5 days | 3 days | nih.gov |
| Microbial degradation (unspecified) | 5 months | 1.5 months | epa.gov |
Mechanistic Investigations of Bis Tripropyltin Oxide Interactions at the Cellular and Molecular Level
Modulation of Cellular Proliferation and Apoptosis Pathways
The interaction of organotin compounds, such as bis(tripropyltin) oxide, at the cellular level often results in significant disruption of normal cell growth and survival. These effects are primarily mediated through the modulation of pathways controlling cellular proliferation and apoptosis. Research into related compounds like bis(tri-n-butyltin)oxide (TBTO) has revealed a complex interplay between the inhibition of cell division and the active induction of programmed cell death. The specific outcome can depend on factors such as the concentration of the compound and the cell type involved.
Organotin compounds can exert a powerful antiproliferative effect by halting the cell cycle. This inhibition prevents cells from dividing and increasing in number. Studies on related trialkyltin compounds have demonstrated an ability to inhibit the synthesis of essential macromolecules, including DNA, RNA, and protein, which are fundamental processes for cell cycle progression and proliferation researchgate.netnih.gov. For instance, the inhibition of protein synthesis by tributyltin chloride (TBT) has been directly linked to the impairment of cellular energy production, suggesting a cascade of events where metabolic disruption leads to a halt in proliferative activities nih.gov. Similarly, other organotin compounds have been shown to induce cell cycle arrest in various cancer cell lines, preventing the transition between different phases of the cell cycle nih.gov.
Beyond simply stopping cell growth, this compound and related organotins are potent inducers of apoptosis, or programmed cell death. This is an active process of cellular self-destruction that is critical for tissue homeostasis. Studies in human T-lymphocyte cell lines using tributyltin (TBT) and triphenyltin (B1233371) (TPT) have shown a rapid activation of caspases, a family of proteases that are central executioners of the apoptotic program nih.gov.
Key observations in organotin-induced apoptosis include:
Caspase Activation : A significant, rapid increase in caspase activity is observed shortly after exposure nih.gov.
Morphological Changes : Cells exhibit characteristic features of apoptosis, such as membrane blebbing and the fragmentation of the nucleus nih.gov.
Gene Expression : The genetic response to compounds like TBTO can be complex; analyses have shown that the expression of apoptosis-related genes is both increased and decreased, indicating a multifaceted regulatory impact researchgate.net.
Blocking caspase activity with specific inhibitors has been shown to prevent the subsequent morphological changes associated with apoptosis, confirming the central role of this pathway in the cytotoxic action of these compounds nih.gov.
Distinguishing between antiproliferative and apoptotic effects is crucial for understanding the complete mechanistic profile of a compound. While both result in a lower number of viable cells, their underlying processes are distinct.
Antiproliferative mechanisms involve the cessation of cell division, often through cell cycle arrest. The cell remains viable but does not replicate.
Apoptotic mechanisms actively trigger a cascade of events leading to cell death and elimination.
There has been considerable scientific debate regarding whether the depletion of certain cell populations, such as thymocytes, by tributyltin compounds is primarily the result of proliferation inhibition or apoptosis induction researchgate.net. Research suggests that the concentration of the organotin compound plays a critical role in determining the cellular outcome. Low concentrations tend to trigger the highly regulated process of apoptosis, while higher concentrations can lead to more extensive cellular damage and a switch to necrotic cell death, a more chaotic and inflammatory process nih.gov. Some studies propose that the induction of apoptosis may be an early effect that precedes the inhibition of cell proliferation researchgate.net.
Table 1: Cellular Responses to Organotin Compound Exposure
| Mechanism | Description | Key Molecular Events | Outcome |
|---|---|---|---|
| Antiproliferation | Inhibition of cell growth and division. | Arrest of the cell cycle; Inhibition of DNA, RNA, and protein synthesis researchgate.netnih.gov. | Stasis in cell number. |
| Apoptosis | Programmed and controlled cell death. | Activation of caspases; Nuclear fragmentation; Membrane blebbing nih.gov. | Elimination of cells. |
| Necrosis | Uncontrolled cell death due to injury. | Loss of membrane integrity; Inhibition of caspase activity at high concentrations nih.gov. | Cell lysis and inflammation. |
Mitochondrial Dysfunction Pathways
Mitochondria are primary targets for organotin compounds, including this compound. These organelles are essential for cellular energy production and are central to the regulation of cell death pathways. Disruption of mitochondrial function is a key mechanism underlying the toxicity of these compounds.
A critical aspect of mitochondrial function is the maintenance of a high electrochemical potential across the inner mitochondrial membrane. This membrane potential is essential for driving the synthesis of ATP. Organotin compounds have been shown to cause significant damage to the mitochondrial membrane potential researchgate.net. The lipophilic (fat-soluble) nature of these compounds allows them to accumulate within cellular membranes, including the mitochondrial membranes.
Studies on a range of trialkyltins have shown they inhibit the inner membrane anion channel (IMAC), with the inhibitory effectiveness correlating with the compound's hydrophobicity unive.it. This disruption of ion flow contributes to the collapse of the membrane potential, compromising mitochondrial integrity and function.
Table 2: Relative Efficacy of Trialkyltin Compounds in Inhibiting the Mitochondrial Inner Membrane Anion Channel (IMAC)
| Compound | Increasing Hydrophobicity & Efficacy of IMAC Inhibition |
|---|---|
| Trimethyltin (B158744) | ➝ |
| Triethyltin | ➝➝ |
| Tripropyltin (B15187550) | ➝➝➝ |
| Tributyltin | ➝➝➝➝ |
Source: Adapted from Powers and Beavis as cited in Chapter 8 of an IRIS document unive.it.
A direct consequence of mitochondrial membrane disruption is the severe impairment of ATP synthesis. All trialkyltin compounds are known to inhibit mitochondrial respiration, the process that generates the energy required for ATP production unive.it. Specifically, these compounds act as potent inhibitors of the ATP synthase enzyme (also known as the F0F1-ATPase complex), which is directly responsible for producing the vast majority of cellular ATP unive.itnih.gov.
The inhibition of ATP synthase effectively shuts down the cell's primary energy source. This energy crisis has widespread consequences, as ATP is required for nearly all cellular activities. The observed inhibition of protein synthesis, for example, is considered a direct result of this ATP depletion nih.gov. By crippling the cell's energy metabolism, this compound and related compounds can initiate a cascade of events leading to either cell cycle arrest or cell death.
Cytochrome c Release Mechanisms and Permeability Transition Pore Involvement
The induction of apoptosis, or programmed cell death, is a significant mechanism of organotin toxicity. At the molecular level, this process often involves the mitochondria, which act as central regulators of cell death pathways. One of the key events in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Research on organotin compounds, such as the closely related tributyltin, indicates that they can directly trigger this event.
Studies have shown that moderately low doses of organotins can induce a decrease in the mitochondrial membrane potential and promote the release of cytochrome c. This release is not a result of non-specific membrane rupture but is mediated by the opening of a specific channel known as the mitochondrial permeability transition pore (PTP) nih.gov. The PTP is a multiprotein complex located at the contact sites between the inner and outer mitochondrial membranes researchgate.net. Under conditions of cellular stress, such as those induced by this compound, the PTP can switch to an open-pore state, allowing solutes with a molecular weight of up to 1500 Da to cross the inner mitochondrial membrane freely researchgate.netresearchgate.net. This influx of solutes leads to mitochondrial swelling and can culminate in the rupture of the outer mitochondrial membrane, releasing pro-apoptotic factors like cytochrome c mdpi.com.
The involvement of the PTP in this mechanism is supported by the fact that inhibitors of the pore, such as cyclosporin (B1163) A and bongkrekic acid, can prevent the organotin-induced release of cytochrome c nih.gov. Once in the cytosol, cytochrome c participates in the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis, leading to the systematic dismantling of the cell nih.govresearchgate.net. The release of cytochrome c is considered an early and crucial step in this apoptotic cascade, often occurring before significant changes in the mitochondrial transmembrane potential are detected researchgate.net.
Interaction with Specific Mitochondrial Components (e.g., Adenine (B156593) Nucleotide Translocator)
The mitochondrial permeability transition pore (PTP) is a complex composed of several proteins, and its regulation is intricate. A key component of the PTP is the adenine nucleotide translocator (ANT), an integral protein of the inner mitochondrial membrane responsible for exchanging cytosolic adenosine (B11128) diphosphate (B83284) (ADP) for mitochondrial adenosine triphosphate (ATP) dcu.iemdpi.com. The ANT is a critical target for various stimuli that induce PTP opening, including organotin compounds nih.gov.
Research has demonstrated that organotins like tributyltin can interact directly with the ANT nih.gov. This interaction is believed to occur with critical thiol residues within the ANT protein structure. The binding of the organotin compound to these residues induces a conformational change in the ANT, which favors the opening of the PTP nih.gov. This specific interaction highlights a targeted molecular mechanism rather than a general disruptive effect on the mitochondrial membrane. The activity of the ANT is essential for mitochondrial function, and its inhibition or alteration can have profound effects on cellular energy metabolism and viability nih.gov.
The sensitivity of this interaction is underscored by experiments showing that dithiols, such as dithiothreitol, can prevent the organotin-induced release of cytochrome c, whereas monothiols cannot nih.gov. This suggests that the organotin compound binds to vicinal thiol groups within the ANT, a configuration that dithiols can effectively chelate and protect nih.gov. This specific interaction with the ANT positions it as a primary sensor and mediator of this compound-induced mitochondrial dysfunction and apoptosis.
Gene Expression Profiling and Molecular Signatures
Microarray and RNA Sequencing Analyses of Cellular Responses
Toxicogenomics, utilizing tools like DNA microarrays and RNA sequencing (RNA-Seq), allows for a broad, unbiased analysis of changes in gene expression following exposure to a toxicant. These technologies simultaneously measure the expression levels of thousands of genes, providing a comprehensive molecular snapshot of the cellular response epa.gov. Such approaches have been employed to investigate the effects of bis(tri-n-butyltin)oxide (TBTO), revealing complex transcriptional changes that precede or accompany overt signs of toxicity.
In a study using primary rat thymocytes, gene expression profiling was conducted at various concentrations of TBTO to identify early molecular events. The analysis revealed that effects on lipid metabolism were among the first indications of cellular disruption. At higher concentrations, the transcriptional effects were predominantly related to apoptotic processes, which correlated with phenotypic observations of thymocyte apoptosis. This in vitro toxicogenomics approach successfully identified several cellular and molecular targets of TBTO that likely mediate its immunosuppressive effects.
| Biological Process Affected | Dose Level | General Observation | Significance |
|---|---|---|---|
| Lipid Metabolism | Low | Alterations in genes related to lipid synthesis and transport. | Identified as an early indicator of cellular function disruption. |
| Apoptosis | High | Both up- and down-regulation of apoptosis-related genes. | Corresponded with observed thymocyte apoptosis. |
| Glucocorticoid Receptor Signaling | High | Stimulation of this signaling pathway. | Suggested as a relevant underlying mechanism of action. |
| Mitochondrial Function | Highest | Repression of genes involved in mitochondrial processes. | Indicates severe cellular stress and energy crisis. |
| Immune Cell Activation | Highest | Repression of genes related to immune response. | Consistent with the known immunosuppressive effects of TBTO. |
Regulation of Cell Surface Determinants and T-Cell Receptor Chains
The immunotoxicity of organotin compounds, particularly their effect on the thymus (an essential organ for T-cell development), is a well-established phenomenon. Bis(tri-n-butyltin)oxide is known to cause thymus atrophy in rodents. This effect is largely attributed to the induction of apoptosis in thymocytes, the developing T-cells. While direct, detailed studies on the specific regulation of T-cell receptor (TCR) chains by this compound are not extensively documented, the profound impact on T-cell populations implies an interference with T-cell development and signaling pathways.
The T-cell receptor is a complex of proteins on the surface of T-cells responsible for recognizing antigens presented by the major histocompatibility complex (MHC) mdpi.com. Proper expression and signaling through the TCR are critical for T-cell activation, differentiation, and survival. The widespread apoptosis of thymocytes induced by TBTO suggests that the compound disrupts fundamental cellular processes necessary for T-cell maturation. This disruption could indirectly affect the expression of the TCR and other crucial cell surface determinants. The gene expression profiling studies that show repression of immune cell activation at high doses of TBTO support the idea that pathways critical for T-cell function are negatively impacted.
Involvement of Nuclear Receptors in Metabolic Interference
Organotin compounds are recognized as endocrine-disrupting chemicals that can interfere with metabolic processes through their interaction with nuclear receptors. These receptors are transcription factors that regulate gene expression in response to ligand binding. Studies on tributyltin (TBT), a compound structurally and functionally similar to this compound, have shown that it can activate multiple nuclear receptor pathways nih.gov.
Specifically, TBT is known to be an agonist for both the peroxisome proliferator-activated receptor γ (PPARγ) and the retinoid X receptor (RXR) nih.gov. PPARγ is a master regulator of adipogenesis (fat cell formation), while RXR forms heterodimers with many other nuclear receptors, including PPARγ and the liver X receptor (LXR), to control a wide range of genes involved in metabolism and differentiation nih.gov.
DNA Interaction and Genotoxic Research Mechanisms
This compound and other organotin compounds have been shown to possess genotoxic activity, meaning they can damage DNA and genetic material. This damage can occur through several mechanisms, leading to mutations, chromosomal aberrations, and potentially contributing to long-term health effects. The genotoxicity of bis(tri-n-butyltin)oxide has been confirmed in multiple short-term assays nih.gov.
Research has identified the genotoxic potential of bis(tri-n-butyltin)oxide using bacterial mutagenicity tests like the SOS chromotest and the rec-assay nih.gov. In these tests, the compound was found to be genotoxic, indicating its ability to induce DNA damage that triggers cellular repair systems nih.gov.
The mechanisms underlying organotin genotoxicity are multifaceted. They are thought to involve both direct and indirect pathways nih.gov.
Direct Interaction: Organotins may be able to enter the cell nucleus and bind directly to DNA or to enzymes involved in DNA replication and repair, thereby interfering with these critical processes nih.gov.
Indirect Damage via Oxidative Stress: A significant mechanism of genotoxicity is the induction of oxidative stress. Organotin compounds can promote the formation of reactive oxygen species (ROS) within the cell. These highly reactive molecules can attack DNA, leading to oxidized bases and single- or double-strand breaks nih.gov. This oxidative damage is considered a sensitive endpoint for detecting the genotoxicity of some compounds.
Studies in marine fish exposed to tributyltin have shown a significant decrease in DNA integrity in liver cells, which correlated with the concentration of tin in the tissue. Furthermore, the expression of genes involved in the nucleotide excision repair (NER) pathway, a major DNA repair mechanism, was found to be altered, suggesting that organotins not only cause DNA damage but may also impair the cell's ability to repair it.
| Assay Type | Test System | Result for Bis(tri-n-butyltin)oxide | Reference |
|---|---|---|---|
| SOS Chromotest | Escherichia coli PQ37 | Negative (but other butyltins were positive) | nih.gov |
| Rec-Assay | Bacillus subtilis H17/M45 | Positive | nih.gov |
| Induced Mutation Frequency Test | Salmonella typhimurium TA100 | Positive |
Structure-Activity Relationships in Organotin-Biological System Interactions
The biological and toxicological effects of organotin compounds, including this compound, are intricately linked to their molecular structure. The number and nature of the organic groups attached to the tin atom are critical determinants of their activity.
The length of the alkyl chains bonded to the tin atom significantly modulates the biological activity of trialkyltin compounds. This relationship is a key factor in understanding the molecular mechanisms of compounds like this compound.
The toxicity of trialkyltin compounds generally peaks when the total number of carbon atoms in the alkyl chains is between 9 and 12. This trend is attributed to the balance between the compound's lipophilicity and its steric properties. The propyl groups in this compound, for instance, provide sufficient lipophilicity to facilitate passage across biological membranes, such as the mitochondrial membrane, without being so large as to hinder interaction with target sites.
Shorter alkyl chains, as found in trimethyltin and triethyltin, tend to exhibit more specific neurotoxic effects. In contrast, longer alkyl chains beyond butyl often lead to a decrease in toxicity due to increased lipophilicity, which can reduce bioavailability.
The primary molecular mechanism for many trialkyltins, including those with propyl and butyl groups, involves the disruption of mitochondrial function. These compounds can interfere with oxidative phosphorylation and ATP synthesis by acting as ionophores, disrupting ion gradients across the inner mitochondrial membrane. The specific length of the alkyl chain influences the efficiency of this disruption.
Table 1: Influence of Alkyl Chain Length on the Biological Activity of Trialkyltin Compounds
| Compound Class | Primary Molecular Target | General Trend in Toxicity |
|---|---|---|
| Trimethyltin | Specific neuronal proteins | High neurotoxicity |
| Triethyltin | Myelin sheath proteins, mitochondrial ATPase | High neurotoxicity |
| Tripropyltin | Mitochondrial oxidative phosphorylation | High general cytotoxicity |
| Tributyltin | Mitochondrial oxidative phosphorylation, ion transport | High general cytotoxicity and immunotoxicity |
A comparative analysis of this compound with other organotin compounds reveals how variations in the organic substituents on the tin atom lead to different biological activities and mechanisms.
Comparison with Tributyltin (TBT) Compounds: Both tripropyltin and tributyltin compounds are potent biocides that share a common mechanism of disrupting mitochondrial energy production. However, the slightly longer alkyl chains in tributyltin compounds can alter their interaction with biological membranes and target proteins. TBT is particularly noted for its endocrine-disrupting effects, such as inducing imposex in marine snails, an effect that is less pronounced with tripropyltins.
Comparison with Triphenyltin (TPT) Compounds: Triphenyltin compounds, featuring three aromatic phenyl groups, exhibit a different toxicological profile. While they also inhibit mitochondrial ATP synthase, the bulky phenyl groups create significant steric hindrance and alter the electronic properties of the molecule. This results in different binding affinities for target enzymes and distinct metabolic pathways compared to trialkyltins like this compound. TPT compounds have been primarily utilized as fungicides.
Comparison with Dialkyltin and Monoalkyltin Compounds: The number of alkyl groups is a crucial factor in the toxicity of organotin compounds. Dialkyltins, such as dibutyltin (B87310), are generally less toxic than their trialkyltin counterparts and often target different enzymes, like α-keto acid oxidases. Monoalkyltins are considered the least toxic of the organotin compounds. This demonstrates that the trisubstituted form, as seen in this compound, is the most biologically active for general cytotoxic effects.
Applications of Bis Tripropyltin Oxide in Chemical Synthesis and Materials Science: Mechanistic Insights
Role as a Reagent in Organic Transformations
The stannoxane linkage in Bis(tripropyltin) oxide imparts nucleophilic character to the oxygen atom and Lewis acidity to the tin centers, enabling it to facilitate a range of organic transformations under mild conditions.
Ester Cleavage and Deprotection Reactions
Bis(trialkyltin) oxides have been established as mild, neutral, and selective reagents for the cleavage of carboxylic esters to yield the corresponding carboxylic acids. This method is particularly valuable for deprotection strategies in complex molecule synthesis, as it proceeds under essentially neutral conditions in aprotic solvents, avoiding the harsh acidic or basic conditions that could compromise sensitive functional groups.
A key advantage of using Bis(trialkyltin) oxides is their high degree of chemoselectivity. The reagent can differentiate between sterically different ester groups, allowing for the selective cleavage of less hindered esters while leaving more bulky esters intact. Research on the closely related Bis(tributyltin) oxide demonstrates that it efficiently cleaves simple esters like methyl, ethyl, and benzyl esters. However, it shows a notable lack of reactivity towards more sterically hindered esters, such as tert-butyl esters, and is also unreactive towards γ-lactones. This selectivity provides a strategic tool for chemists to deprotect specific carboxyl groups within a multifunctional molecule.
| Ester Type | Substrate Example | Reactivity with Bis(trialkyltin) Oxide |
|---|---|---|
| Methyl Ester | Methyl Benzoate | Cleaved |
| Ethyl Ester | Ethyl Acetate | Cleaved |
| Benzyl Ester | Benzyl Pivalate | Cleaved |
| tert-Butyl Ester | tert-Butyl Acetate | Not Cleaved |
| Lactone (cyclic) | γ-Butyrolactone | Not Cleaved |
The cleavage of esters by Bis(trialkyltin) oxides is proposed to proceed through an acyl-oxygen bond cleavage mechanism. The reaction is thought to be initiated by the coordination of the Lewis acidic tin atom to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic. Subsequently, the nucleophilic stannoxane oxygen attacks the activated carbonyl carbon. This is followed by the collapse of the tetrahedral intermediate, leading to the cleavage of the acyl-oxygen bond and formation of a tripropyltin (B15187550) carboxylate and a tripropyltin alkoxide. The addition of water during workup then hydrolyzes these tin species to yield the final carboxylic acid and alcohol, regenerating a tin hydroxide (B78521) species.
Hydrolysis of Peroxyesters
While Bis(trialkyltin) oxides are known to react with various oxidizing agents, specific, detailed studies on their application for the hydrolysis of peroxyesters are not extensively documented in scientific literature. The general reactivity profile suggests that a reaction is possible, given the inherent instability of the peroxide bond and the reactivity of the stannoxane linkage. However, without dedicated mechanistic studies, the precise pathway and utility of this compound for this specific transformation remain an area for further investigation.
Catalytic Activities in Polymerization Reactions
Organotin compounds, including this compound, are highly effective catalysts for the synthesis of polyesters through the ring-opening polymerization (ROP) of cyclic esters (lactones) and lactides. smolecule.com These catalysts are valued for their ability to produce polymers with high molecular weights and controlled structures under manageable reaction conditions. smolecule.com
Coordination-Insertion Mechanisms in Ring-Opening Polymerization (ROP)
The most widely accepted pathway for ROP catalyzed by organotin compounds is the coordination-insertion mechanism. wikipedia.orgnih.gov This process is typically initiated by an alcohol, which reacts with the organotin catalyst to form an active tin alkoxide species. The polymerization then proceeds via a repeating, multi-step cycle:
Coordination: The cyclic monomer (e.g., ε-caprolactone or lactide) coordinates to the Lewis acidic tin center of the tin alkoxide initiator. wikipedia.org This step activates the monomer by withdrawing electron density from its carbonyl group.
Nucleophilic Attack (Insertion): The alkoxide group, which is covalently bonded to the tin atom, performs an intramolecular nucleophilic attack on the activated carbonyl carbon of the coordinated monomer. wikipedia.org
Ring Opening: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic monomer, causing the ring to open and insert itself between the tin atom and the alkoxide group. wikipedia.org This step lengthens the polymer chain by one monomer unit and regenerates a new, longer tin alkoxide at the propagating chain end.
This cycle of coordination and insertion repeats, allowing the polymer chain to grow. This mechanism ensures that the initiating alkoxide group becomes the starting point of the polymer chain, providing a degree of control over the final polymer architecture. researchgate.net
| Monomer Class | Specific Monomer | Resulting Polymer |
|---|---|---|
| Lactone | ε-Caprolactone | Polycaprolactone (PCL) |
| Lactide | L-Lactide, D,L-Lactide | Polylactic acid (PLA) |
| Lactone | δ-Valerolactone | Poly(δ-valerolactone) |
| Lactone | β-Butyrolactone | Poly(β-hydroxybutyrate) (PHB) |
Role of the Tin Center in Catalyst Activation and Propagation
The catalytic efficacy of organotin compounds, including this compound, is fundamentally linked to the electrophilic nature of the tin atom. The tin center functions as a Lewis acid, capable of coordinating with electron-rich atoms, thereby activating substrates for chemical transformation lupinepublishers.com. This Lewis acidity is crucial in a variety of catalytic applications, such as the formation of polyurethanes, vulcanization of silicones, and transesterification reactions wikipedia.org.
Two primary mechanisms have been proposed for reactions like urethane formation, which involve an isocyanate and an alcohol. In one pathway, the organotin compound acts as a Lewis acid, activating the alcohol. In another, the reaction may proceed through a direct insertion of the isocyanate into a tin-oxygen (Sn-O) bond within the catalyst itself lupinepublishers.com. In many applications, particularly those involving reactants with hydroxyl (-OH) groups like alcohols or silanols, the proposed catalytic mechanism involves the coordination of the tin atom with the hydroxyl-containing compound gelest.com. This coordination polarizes the O-H bond, increasing the nucleophilicity of the oxygen and facilitating its attack on the reaction partner, such as an isocyanate or an ester carbonyl group.
The specific organic groups attached to the tin atom influence its catalytic activity. The reactivity of different organotin(IV) compounds in processes like the glycerolysis of triacylglycerides has been shown to vary, with factors such as compatibility with the reaction medium and the specific catalytic mechanism playing a role rsc.org. The stability of the tin-carbon (Sn-C) bonds is also a critical factor; while facile cleavage of other bonds like Sn-O is necessary for the catalytic cycle, the Sn-C bond must remain intact to prevent the formation of highly degrading Lewis acids such as RSnCl₃ or SnCl₄ core.ac.ukresearchgate.netresearchgate.net.
Table 1: Proposed Roles of the Tin Center in Catalysis
| Role | Mechanistic Description | Relevant Reactions |
| Lewis Acid Activation | The tin atom coordinates with an electron-rich atom (e.g., oxygen in an alcohol or carbonyl group), increasing the substrate's reactivity. | Esterification, Transesterification, Urethane Formation |
| Insertion Mechanism | Reactants, such as isocyanates, insert directly into a tin-ligand bond (e.g., Sn-O). | Urethane Formation |
| Coordination & Polarization | Coordination of the tin center to a hydroxyl group polarizes the O-H bond, enhancing the oxygen's nucleophilicity. | Silicone Vulcanization, Reactions involving alcohols |
Contribution of Co-catalysts and Initiators to Reaction Kinetics
The kinetics of reactions catalyzed by organotin compounds are influenced by the structural and chemical properties of the catalyst itself. Kinetic studies on the catalytic activity of various organotin complexes in oxidation reactions show that performance can vary significantly, suggesting that the ligand environment around the tin center plays a critical role in determining the reaction rate preprints.org.
While this compound can function as a standalone catalyst, its activity can be modulated by the reaction conditions and the presence of other chemical species that may act as co-catalysts or initiators. For instance, in polymerization reactions, the rate of chain extension and gas formation can be optimized by the choice of organotin catalyst lupinepublishers.com. The presence of initiators, which generate reactive species to start a chemical chain reaction, can work in concert with the organotin catalyst that propagates the chain.
Mechanistic Aspects of Material Stabilization (e.g., Polyvinyl Chloride)
This compound is part of the broader class of organotin compounds widely used as highly effective heat stabilizers for polyvinyl chloride (PVC) wikipedia.orgbaerlocher.com. PVC is inherently thermally unstable and degrades at temperatures lower than those required for its processing core.ac.uk. This degradation involves an autocatalytic dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone, leading to the formation of conjugated carbon-carbon double bonds (polyenes) core.ac.uknih.govnih.gov. These polyene sequences absorb visible light, causing the material to discolor, typically turning yellow and then brown nih.gov. The released HCl further catalyzes the degradation, accelerating the process core.ac.uk.
Organotin stabilizers like this compound mitigate this degradation through a multi-faceted mechanism:
HCl Scavenging : The primary role of the stabilizer is to neutralize the HCl released during the initial stages of degradation. The oxygen atom in this compound readily reacts with HCl, preventing it from catalyzing further unzipping of the polymer chain core.ac.ukresearchgate.netnih.gov. This is a critical step in halting the autocatalytic cycle. The facile cleavage of the Sn-O bond is essential for this efficient scavenging activity core.ac.ukresearchgate.net.
Substitution of Labile Chlorine Atoms : The PVC chain contains structural defects, particularly allylic chlorine atoms, which are much less stable than chlorine atoms on a saturated carbon backbone. These labile sites are the primary points where dehydrochlorination initiates core.ac.uk. Organotin stabilizers can react with these unstable sites, replacing the labile chlorine atom with a more stable ligand from the stabilizer molecule (e.g., a carboxylate or mercaptide group) core.ac.ukpvcchemical.com. This substitution effectively passivates the defect sites, preventing the initiation of the polyene formation and thus preserving the initial color and long-term stability of the polymer pvcchemical.com.
The part of the organotin molecule responsible for this stabilization is the group bound to tin through an oxygen or sulfur atom baerlocher.com. The stability of the tin-carbon bonds is crucial, as their reaction with HCl could form Lewis acids like RSnCl₃ or SnCl₄, which would catastrophically accelerate PVC degradation core.ac.ukresearchgate.netresearchgate.net. Therefore, an effective organotin stabilizer must have reactive Sn-O (or Sn-S) bonds for stabilization activity while maintaining robust Sn-C bonds core.ac.uk.
Table 2: Mechanism of PVC Stabilization by Organotin Compounds
| Step | Description | Chemical Action |
| 1. Initiation of Degradation | Heat during processing causes the elimination of HCl from labile sites (allylic chlorides) on the PVC chain. | R-CH=CH-CHCl-R' → R-CH=CH-CH=CH-R' + HCl |
| 2. Autocatalysis | The released HCl catalyzes further dehydrochlorination, leading to the growth of long, color-inducing polyene sequences. | HCl acts as a catalyst to accelerate degradation. |
| 3. HCl Scavenging | The organotin stabilizer (e.g., this compound) neutralizes the released HCl. | [(R)₃Sn]₂O + 2 HCl → 2 (R)₃SnCl + H₂O |
| 4. Substitution of Labile Sites | The organotin compound exchanges its functional group with the labile allylic chlorine atoms on the PVC chain, creating a more stable bond. | PVC-Cl(labile) + (R)₃Sn-X → PVC-X + (R)₃Sn-Cl |
Computational Chemistry and Theoretical Modeling of Bis Tripropyltin Oxide
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like organotin compounds. DFT methods are used to determine optimized geometries, vibrational frequencies, and electronic properties.
The electronic properties, such as the distribution of electron density, can also be visualized and quantified using DFT. Molecular Electrostatic Potential (MEP) maps, for instance, can identify the electron-rich and electron-poor regions of the molecule. For bis(tripropyltin) oxide, the oxygen atom is expected to be an electron-rich, nucleophilic center, while the tin atoms are electrophilic centers. This information is invaluable for predicting how the molecule will interact with other reagents.
Table 1: Representative Calculated Geometric Parameters for Organotin Oxides
Click to view table
| Parameter | Typical Calculated Value Range |
| Sn-O Bond Length (Å) | 1.95 - 2.05 |
| Sn-C Bond Length (Å) | 2.15 - 2.25 |
| Sn-O-Sn Bond Angle (°) | 130 - 145 |
| C-Sn-C Bond Angle (°) | 105 - 115 |
Note: These are typical values observed in DFT calculations of various organotin oxides and are illustrative for this compound.
While standard DFT functionals perform well for many properties, they can sometimes fail to accurately describe non-covalent interactions, such as van der Waals forces, which are crucial for understanding the behavior of molecules in condensed phases. Long-range corrected (LRC) DFT functionals have been developed to address this deficiency. These methods improve the description of electron correlation at longer distances, providing more accurate predictions of intermolecular interaction energies.
For this compound, LRC-DFT would be particularly important for modeling its aggregation behavior in solution or in the solid state. The intermolecular forces between individual this compound molecules can influence its physical properties and its reactivity in different environments.
Furthermore, LRC-DFT methods, often in their time-dependent formulation (TD-DFT), are essential for studying the excited states of molecules. This is relevant for understanding the photochemistry of organotin compounds. By calculating the energies of electronic transitions, it is possible to predict the absorption and emission spectra of this compound, providing insights into its behavior upon exposure to light.
Quantum Chemical Analysis of Bonding and Interactions
Quantum chemical analysis provides profound insights into the electronic structure, bonding characteristics, and reactivity of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature of the covalent bonds within the molecule, especially the central Sn-O-Sn linkage and the Sn-C bonds. researchgate.net
DFT calculations are employed to optimize the molecular geometry and to understand the electronic structure. researchgate.net For organotin compounds, the tetravalent Sn(IV) state is the most stable, typically adopting a tetrahedral geometry resulting from sp³ hybridization. researchgate.net In this compound, the tin atoms are central to this tetrahedral arrangement, forming covalent bonds with three propyl groups and the bridging oxygen atom. The Sn-C bond is significantly longer and weaker than a C-C bond, which contributes to the increased reactivity of organotin compounds. researchgate.net
A key area of investigation is the nature of the Sn-O bond. Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding and interactions. researchgate.netwikipedia.org NBO analysis translates the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the intuitive Lewis structure of bonds and lone pairs. wikipedia.orgresearchgate.net This method allows for the quantification of donor-acceptor interactions, providing insight into charge transfer and the covalent versus ionic character of bonds like the Sn-O bond. researchgate.netresearchgate.net In related organotin complexes, NBO analysis has been used to understand the stabilization arising from intramolecular interactions. researchgate.net
The table below summarizes typical computed bond lengths for Sn-O and Sn-C bonds based on theoretical studies of organotin compounds and related tin oxides. These values offer a baseline for understanding the structural parameters of this compound.
| Bond Type | Typical Computed Bond Length (Å) | Computational Method Reference |
|---|---|---|
| Sn-C | ~2.15 | General Organotin Chemistry researchgate.net |
| Sn-O (in organotin carboxylates) | 2.10 - 2.63 | DFT on Organotin(IV) Complexes nih.gov |
Beyond the covalent framework, non-covalent interactions (NCIs) play a crucial role in the structure, stability, and reactivity of organometallic compounds, including organotins. acs.orgnih.gov These interactions, while weaker than covalent bonds, govern the supramolecular chemistry and solid-state packing of these molecules. rsc.orgmdpi.com Theoretical chemistry has made significant strides in modeling NCIs, with methods like dispersion-corrected DFT (DFT-D) providing reliable results at a reasonable computational cost. acs.orgnih.gov
The primary types of non-covalent interactions relevant to organotin compounds include:
Van der Waals Forces: These are ubiquitous and arise from temporary fluctuations in electron density (London dispersion forces), permanent dipole-induced dipole interactions (Debye forces), and permanent dipole-dipole interactions (Keesom forces). In a molecule like this compound, the bulky, nonpolar propyl groups lead to significant dispersion forces that influence intermolecular association. acs.orgnih.gov
Hydrogen Bonds: While not a classic feature of the this compound molecule itself, interactions with protic solvents or other molecules in its environment can involve hydrogen bonding.
Tetrel Bonds: A tetrel bond is a non-covalent interaction involving a Group 14 element (like tin) acting as a Lewis acid. The tin atom in organotin compounds can exhibit regions of positive electrostatic potential, allowing it to interact with Lewis bases. This type of interaction is analogous to the more widely known halogen and chalcogen bonds. sunyempire.edumdpi.com
Agostic Interactions: These involve a C-H bond interacting with the metal center. Such interactions are significant in understanding reaction mechanisms and the stability of organometallic complexes. acs.orgsunyempire.edu
Computational tools are essential for identifying and quantifying these interactions. The combination of experimental data with quantum chemical calculations provides a comprehensive understanding of the forces that dictate the molecular and supramolecular structure of organotin compounds. mdpi.com
Predicting the environmental fate of chemicals like this compound is critical for assessing their potential impact. chromatographyonline.comtandfonline.comtandfonline.comresearchgate.net While classical molecular dynamics (MD) simulations can be used to study the behavior of molecules in specific environments, such as their interaction with water or biological macromolecules, a broader approach for environmental fate prediction often involves Quantitative Structure-Property Relationship (QSPR) models. mdpi.comresearchgate.netnih.govmdpi.com
QSPR models are theoretical tools that establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties, including those that determine its environmental persistence. nih.govnih.govmdpi.comspringernature.com These models are valuable alternatives for screening and prioritizing compounds when experimental data is scarce. nih.gov
For predicting environmental fate, QSPR models are developed to estimate key parameters such as a compound's half-life in different environmental compartments (water, soil, sediment). nih.govnih.gov The process involves:
Data Collection: A large dataset of diverse compounds with experimentally measured persistence data (e.g., dissipation half-lives) is compiled. nih.gov
Descriptor Calculation: For each molecule, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.
Model Building: Machine learning algorithms (e.g., support vector machines, random forests) are used to build a model that links the molecular descriptors to the observed environmental persistence. nih.gov
Validation: The model's predictive power is rigorously tested using external validation sets of compounds not used during model training.
Recent studies have focused on developing publicly available QSPR models to predict the persistence of chemicals in water, soil, and sediment, in line with regulatory frameworks like REACH. nih.gov These models can classify compounds as "persistent" or "non-persistent" based on calculated half-life thresholds.
The table below shows representative performance metrics for such binary classification QSPR models for environmental persistence.
| Environmental Compartment | Model Performance (Balanced Accuracy, External Validation) | Reference |
|---|---|---|
| Sediment | 0.91 | Grisoni et al. (2019) nih.gov |
| Water | 0.77 | Grisoni et al. (2019) nih.gov |
| Soil | 0.76 | Grisoni et al. (2019) nih.gov |
These in silico models are crucial for the preliminary screening of organotin compounds, helping to identify those that may persist in the environment and warrant further experimental investigation. nih.gov
Q & A
Q. What are the validated synthesis protocols for Bis(tripropyltin) oxide, and how can purity be ensured?
this compound can be synthesized via controlled hydrolysis of tripropyltin chloride under inert conditions. Detailed protocols should include stoichiometric ratios (e.g., 2:1 molar ratio of tripropyltin chloride to water), solvent selection (e.g., dry ether), and purification via vacuum distillation. Characterization using Sn NMR and FT-IR is critical to confirm Sn-O-Sn bonding and rule out hydrolytic byproducts . Purity validation requires elemental analysis (C, H, Sn) and gas chromatography-mass spectrometry (GC-MS) to detect residual organotin precursors .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- Sn NMR : To confirm the oxide structure (δ ~200–250 ppm for Sn-O-Sn) and assess coordination geometry .
- FT-IR : Absorption bands at 550–600 cm (Sn-O-Sn) and 2800–3000 cm (C-H stretching) .
- X-ray crystallography : For solid-state structural elucidation, though limited by the compound’s hygroscopic nature.
- ICP-MS : To quantify trace metal impurities (e.g., Sn, Cl) .
Q. How should researchers design toxicity studies for this compound to comply with regulatory frameworks?
Follow OECD Guidelines 420 (Acute Toxicity) and 471 (Ames Test), with modifications for organotin specificity. Use aquatic models (e.g., Daphnia magna) for ecotoxicity assessments, given organotins’ environmental persistence. Dose-response curves should span 0.1–100 mg/L, with LC calculations. Reference CAS 1536 for regulatory alignment and cross-check toxicity classifications against tributyltin analogs .
Advanced Research Questions
Q. How do reaction kinetics of this compound compare to tripropyltin chloride in radical-mediated reactions?
this compound exhibits slower radical scavenging kinetics than tripropyltin chloride due to steric hindrance from the Sn-O-Sn bridge. For example, with t-butoxyl radicals, rate constants () for tripropyltin chloride are at 30°C, whereas the oxide form may show values reduced by 30–50%. Use stopped-flow spectroscopy and Arrhenius plots ( calculations) to validate these trends .
Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?
Contradictions often arise from differences in test organisms, exposure durations, or impurity profiles. Mitigate by:
Q. How can computational methods predict the environmental fate of this compound?
Use density functional theory (DFT) to model hydrolysis pathways (e.g., Sn-O bond cleavage in aqueous media) and QSAR models to estimate bioaccumulation factors (BCF). Validate predictions with field data from estuarine sediments, where log values (~3.5–4.0) indicate moderate persistence .
Methodological and Regulatory Considerations
Q. What are best practices for ensuring reproducibility in organotin compound research?
- Documentation : Adhere to the Beilstein Journal of Organic Chemistry guidelines, including full experimental details (solvents, reaction times, purification steps) in supplementary materials .
- Reference standards : Use certified NMR standards (e.g., CRM4601-b) for quantitative analysis .
- Ethical reporting : Disclose conflicts of interest and avoid data cherry-picking in toxicity studies .
Q. How should researchers address discrepancies between experimental and theoretical data for this compound?
Systematically evaluate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
